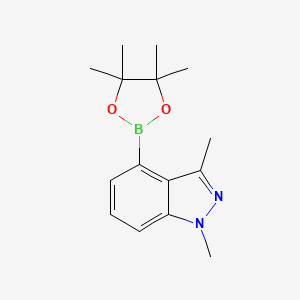

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronate ester derivative of indazole, a heterocyclic aromatic compound. The molecule features a 1,3-dimethyl-substituted indazole core with a pinacol boronate ester group at the 4-position. This structural motif is critical for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound’s boronate group enables efficient coupling with aryl halides or triflates under palladium catalysis, making it valuable in pharmaceutical and materials science research. Its synthesis typically involves palladium-catalyzed borylation of halogenated indazole precursors, as exemplified in related compounds (e.g., 40% yield for a 6-substituted isomer) .

Properties

IUPAC Name |

1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAJLUJJURXJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NN(C3=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145709 | |

| Record name | 1H-Indazole, 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304635-58-1 | |

| Record name | 1H-Indazole, 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 1,3-dimethylindazole with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the boronic ester bond . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to promote the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The boronic ester group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBNO

- Molecular Weight : 222.09 g/mol

- CAS Number : 1046832-21-6

- Physical State : Solid at room temperature

Medicinal Chemistry

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been studied for its potential as a pharmacological agent. Its boron-containing moiety is particularly interesting for developing drugs that target specific biological pathways.

Case Study : Research indicates that compounds with similar structures have shown promise as anti-cancer agents by inhibiting certain kinases involved in tumor growth . The incorporation of the dioxaborolane fragment may enhance the compound's ability to interact with biological targets.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The presence of the dioxaborolane group allows for various coupling reactions, making it useful in constructing complex organic molecules.

Application Example :

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds efficiently. This is crucial in synthesizing pharmaceuticals and agrochemicals .

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific electronic or optical properties.

Potential Uses :

- Development of luminescent materials for OLEDs (Organic Light Emitting Diodes).

- As a precursor for boron-doped materials which can enhance conductivity and stability in electronic devices .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Positional Isomers of Indazole Boronate Esters

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 937049-58-6): This isomer substitutes the boronate group at the 6-position instead of the 4-position. For example, steric hindrance at the 6-position may reduce coupling efficiency compared to the 4-substituted analogue .

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS MFCD27936637): Substitution at the 7-position introduces an amino group at the 3-position, enhancing hydrogen-bonding capability. This modification is advantageous in drug design for targeting specific enzyme active sites .

Substituted Indazole Derivatives

- 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1300582-61-9):

A structural analogue with methyl groups at the 1- and 3-positions and a boronate group at the 6-position. The molecular weight (272.15 g/mol) is higher than the 4-substituted compound, influencing solubility and pharmacokinetic properties .

Non-Indazole Boronate Esters

- 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

A pyrazole-based boronate ester lacking the fused benzene ring of indazole. The reduced aromaticity decreases conjugation, impacting electronic properties and reactivity in cross-coupling reactions . - 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB):

A carbazole derivative with two boronate groups. The extended π-system enhances luminescence properties, making it suitable for organic light-emitting diodes (OLEDs) .

Key Observations :

- The 4-position in indazole derivatives generally offers higher yields in borylation compared to 6- or 7-substituted isomers due to reduced steric hindrance .

- Carbazole-based boronate esters require specialized catalysts (e.g., Pd(dppf)Cl2) for efficient coupling, reflecting their extended conjugation and electronic demands .

Biological Activity

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

- Molecular Formula : C15H21BN2O2

- Molecular Weight : 273.25 g/mol

- CAS Number : 944392-68-1

Research indicates that this compound may function as an inhibitor of specific kinases, including GSK-3β and IKK-β. These kinases play critical roles in various cellular processes such as inflammation and cell survival.

1. Inhibition of Kinases

The compound has shown effective inhibition against GSK-3β and IKK-β in various assays. The IC50 values for these activities have been reported to range from 10 to 1314 nM, with certain structural modifications enhancing potency. For instance:

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 50 |

| Compound B | IKK-β | 100 |

| Compound C | ROCK-1 | 200 |

This data suggests that structural variations can significantly influence the inhibitory potency of the compound.

2. Anti-inflammatory Effects

In models of inflammation induced by lipopolysaccharides (LPS), the compound effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. Notably:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 50 |

These results indicate a significant reduction in inflammatory markers when treated with the compound.

3. Cytotoxicity Assessment

Cytotoxicity studies performed on HT-22 and BV-2 cell lines showed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. The following table summarizes cell viability results:

| Concentration (µM) | Cell Viability (%) in HT-22 | Cell Viability (%) in BV-2 |

|---|---|---|

| 0.1 | 95 | 92 |

| 1 | 90 | 89 |

| 10 | 85 | 84 |

This suggests a favorable safety profile for potential therapeutic applications.

Case Study: GSK-3β Inhibition

In a study published by MDPI, researchers explored various derivatives of indazole compounds for their GSK-3β inhibitory activity. The findings indicated that modifications to the indazole structure could enhance inhibitory activity significantly compared to unmodified compounds .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of similar compounds demonstrated that those with dioxaborolane moieties exhibited pronounced effects in reducing pro-inflammatory cytokines in microglial cells .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Dimethyl-4-(dioxaborolan)indazole?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling . A representative protocol involves reacting a brominated indazole precursor (e.g., 4-bromo-1,3-dimethyl-1H-indazole) with bis(pinacolato)diboron or its derivatives under inert conditions. Key steps include:

Q. Table 1: Representative Synthetic Conditions

| Precursor | Boron Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-1,3-dimethylindazole | Bis(pinacolato)diboron | Pd₂(dba)₃/XPhos | 75–85% |

Q. How is structural characterization performed for this compound?

Methodological Answer: Post-synthesis characterization relies on:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., indazole C-H signals and boronate ester peaks at δ ~1.3 ppm for pinacol methyl groups) .

- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Combustion analysis for C, H, N, and B content.

- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures when single crystals are obtainable .

Q. What are common applications of this compound in organic synthesis?

Methodological Answer: The boronate ester moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Applications include:

- Drug discovery : As a building block for kinase inhibitors or PET tracers .

- Materials science : Incorporation into OLED emitters or conjugated polymers via coupling with aryl halides .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for this substrate?

Methodological Answer: Optimization strategies involve:

- Ligand screening : Bulky ligands (e.g., XPhos, SPhos) improve steric tolerance for hindered aryl boronate esters .

- Solvent selection : Mixed solvents (e.g., dioxane/H₂O) enhance solubility of inorganic bases.

- Microwave irradiation : Reduces reaction time (e.g., 1–2 hours at 120°C vs. 24 hours conventionally) .

Q. Table 2: Ligand Impact on Coupling Efficiency

| Ligand | Reaction Time (h) | Yield (%) |

|---|---|---|

| XPhos | 12 | 85 |

| SPhos | 18 | 78 |

| PPh₃ | 24 | 40 |

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer: Challenges include:

- Crystal twinning : Common due to the planar indazole core; use SHELXL’s TWIN command for refinement .

- Disorder in boronate esters : Partial occupancy of pinacol groups requires constraints during refinement.

- Low diffraction quality : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves crystal packing .

Q. How to design biological activity studies for this compound?

Methodological Answer:

- Target identification : Screen against kinase panels (e.g., EGFR, Aurora kinases) due to indazole’s known kinase inhibition .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁰B-enriched analogs) for Boron Neutron Capture Therapy (BNCT) applications .

- In vitro assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) with cytotoxicity assays (MTT/WST-1) .

Q. Table 3: Example Biological Screening Data

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HeLa | WST-1 | 2.4 | |

| MCF-7 | MTT | 5.1 |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer: Variations in yield often stem from:

Q. Why do different coupling partners exhibit variable reactivity?

Methodological Answer: Electronic and steric factors influence reactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.